1-(2,6-Dimethylpyrimidin-4-yl)thiourea
Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)thiourea is an organosulfur compound with the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol . This compound is characterized by the presence of a thiourea group attached to a pyrimidine ring substituted with two methyl groups at positions 2 and 6. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethylpyrimidin-4-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrimidine-4-amine with thiocyanate in the presence of a suitable base. The reaction typically proceeds under mild conditions, yielding the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpyrimidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various therapeutic effects, such as anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the pyrimidine ring.
N-Phenylthiourea: A derivative with a phenyl group instead of the pyrimidine ring.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms
Uniqueness
1-(2,6-Dimethylpyrimidin-4-yl)thiourea is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry .
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-6(11-7(8)12)10-5(2)9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANUADAOVTFPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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